molecular formula C15H9NO4S B1270485 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 332129-06-3

2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No. B1270485
M. Wt: 299.3 g/mol
InChI Key: NUXCZVSGXYONCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoindoline derivatives, such as 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid, often involves the cyclocondensation of appropriate precursors, typically involving a mercapto compound and a suitable isoindoline precursor. For example, a related compound was synthesized by cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid, indicating a possible pathway that might be adapted for the synthesis of the target compound (A. P. Nikalje et al., 2015).

Molecular Structure Analysis

The molecular structure of isoindoline derivatives is characterized by the presence of a rigid isoindoline ring system, which significantly influences their chemical and physical properties. The molecular structure is often analyzed using techniques such as X-ray crystallography. For instance, structural analysis of related compounds has shown a pseudo square pyramidal geometry with nitrogen and sulfur donor atoms forming the base and the oxo ligand at the apex, highlighting the complex coordination environment around the central metal atom in some complexes derived from similar compounds (L. Hansen et al., 1992).

Chemical Reactions and Properties

Isoindoline derivatives participate in various chemical reactions, particularly those involving their functional groups. The mercapto group (-SH) in 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo oxidation, substitution, and coordination reactions, reflecting its reactivity towards electrophiles and metal ions. These properties are explored in the synthesis and characterization of complexes and in modifying the compound for specific applications. For example, studies on related compounds have demonstrated the ability to form complexes with metals, which could be relevant for the use of 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid in similar contexts (Chun-lin Ma et al., 2005).

Scientific Research Applications

Polymer Synthesis and Thermal Stability

A study focused on the synthesis of new poly(ester-imide)s using dicarboxylic acids, including a variant of 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid. These poly(ester-imide)s demonstrated excellent solubility in polar aprotic solutions and high thermal stability, withstanding temperatures of approximately 700 to 800°C (Kamel, Mutar, & Khlewee, 2019).

Synthesis of Unstable Polyamide-Imides

Another research developed new unsaturated polyamide–imides through polycondensation using the diacid chloride of 2-(4-carboxy phenyl)-1,3-dioxoisoindoline-5-carboxylic acid. These polymers were soluble in polar solvents and exhibited high thermal stability (Maiti & Ray, 1983).

Development of Anti-Inflammatory Agents

A series of compounds including 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid were synthesized and showed promising anti-inflammatory activity in both in vitro and in vivo models. These compounds were also evaluated for their binding affinity towards human serum albumin (Nikalje, Hirani, & Nawle, 2015).

Applications in Electroanalytical Chemistry

Research on ω-mercapto carboxylic acids, closely related to 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid, demonstrated their effectiveness in electrochemical differentiation between dopamine and ascorbic acid, highlighting potential applications in neurochemistry and analytical methods (Malem & Mandler, 1993).

Synthesis of Aromatic Poly(esterimide)s

A study involving the synthesis of aromatic poly(esterimide)s using a derivative of 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid revealed their solubility in organic solvents and good thermal stability, making them suitable for high-performance material applications (Sadavarte, Patil, Avadhani, & Wadgaonkar, 2013).

Metal Organic Frameworks for Sensing Applications

A modified metal-organic framework synthesized using 2-(4-carboxyphenyl)-1, 3-dioxoisoindoline-5-carboxylic acid and Zn(OAc)2.2H2O showed potential for selectively sensing chromate ions, indicating its utility in environmental monitoring and analytical chemistry (Minmini, Naha, & Velmathi, 2017).

Safety And Hazards

4-Mercaptophenylacetic acid is labeled with the signal word “Danger” and has hazard statements H315, H318, H319, H335 . These indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,3-dioxo-2-(4-sulfanylphenyl)isoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4S/c17-13-11-6-1-8(15(19)20)7-12(11)14(18)16(13)9-2-4-10(21)5-3-9/h1-7,21H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXCZVSGXYONCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354472
Record name 1,3-Dioxo-2-(4-sulfanylphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid

CAS RN

332129-06-3
Record name 1,3-Dioxo-2-(4-sulfanylphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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